1-Octene

Catalog No.
S600734
CAS No.
111-66-0
M.F
C8H16
CH3(CH2)5CH=CH2
C8H16
M. Wt
112.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Octene

CAS Number

111-66-0

Product Name

1-Octene

IUPAC Name

oct-1-ene

Molecular Formula

C8H16
CH3(CH2)5CH=CH2
C8H16

Molecular Weight

112.21 g/mol

InChI

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3H,1,4-8H2,2H3

InChI Key

KWKAKUADMBZCLK-UHFFFAOYSA-N

SMILES

CCCCCCC=C

Solubility

3.65e-05 M
0.0041 mg/mL at 25 °C
Miscible with ethanol, ether
Miscible in ethanol; soluble in ethyl ether and acetone
In water, 4.1 mg/l @ 25 °C
Solubility in water, g/100ml at 25 °C: 0.0004
Practically insoluble to insoluble
Slightly soluble (in ethanol)

Synonyms

1-OCTENE; Octen; Neodene 8; OCTENE-1; OCTEN-1; 1-Octene; C6H13-CH=CH2; 1-0ctene; CAPRYLENE; Octylene; 1-C8H16; I-Octen; methyl heptene;

Canonical SMILES

CCCCCCC=C

-Octene in Organic Synthesis

1-Octene, a colorless liquid with a characteristic odor, finds application as a starting material in various organic synthesis reactions due to its presence of a readily reactive double bond (C=C) []. This double bond allows for reactions like:

  • Hydroformylation: 1-Octene reacts with carbon monoxide and hydrogen in the presence of a catalyst to form nonanal, a linear aldehyde with nine carbon atoms [].
  • Diels-Alder reaction: The diene functionality of 1-octene participates in Diels-Alder reactions with dienophiles, forming cyclic adducts with diverse applications.
  • Polymerization: 1-Octene can be polymerized through various methods, including cationic, Ziegler-Natta, and metathesis polymerization, leading to the formation of different types of polymers with unique properties.

These reactions highlight the versatility of 1-Octene as a building block in the synthesis of various organic molecules and polymeric materials.

-Octene as a Model Compound

Due to its well-defined structure and readily available nature, 1-Octene serves as a valuable model compound in various scientific research fields:

  • Catalysis research: 1-Octene is often employed to evaluate the activity and selectivity of novel catalysts for various reactions like hydrogenation, metathesis, and isomerization.
  • Tribology research: The interaction of 1-Octene with different surfaces is studied in tribology to understand lubrication mechanisms and friction behavior.
  • Material science research: 1-Octene can be used to probe the properties and behavior of various materials like membranes and coatings.

1-Octene is an organic compound with the molecular formula C8H16\text{C}_8\text{H}_{16}. It is classified as a linear alpha olefin, which means that the double bond is located at the first carbon atom of the chain. This structure contributes to its reactivity and utility in various chemical processes. 1-Octene appears as a colorless liquid and has a boiling point of approximately 250.3°F (121.3°C) and a flash point of 70°F (21°C) .

  • Flammability: 1-Octene is flammable with a flash point of 41 °C [].
  • Toxicity: 1-Octene exhibits moderate acute toxicity upon inhalation or ingestion [].
  • Skin Contact: May cause irritation upon prolonged or repeated exposure [].
, primarily due to its double bond. It can undergo:

  • Addition Reactions: The double bond can react with hydrogen in a hydrogenation reaction to form octane, which is a saturated hydrocarbon.
  • Polymerization: In the presence of catalysts, 1-octene can undergo exothermic addition polymerization to form polyolefins, which are significant in plastics manufacturing.
  • Oxo Synthesis: 1-Octene can be converted into linear aldehydes through hydroformylation, leading to nonanal, which can further be oxidized to nonanoic acid or reduced to 1-nonanol .

1-Octene can be synthesized through several methods:

  • Oligomerization of Ethylene: This is the primary industrial method where ethylene is oligomerized to produce a mixture of alpha-olefins, including 1-octene.
  • Fischer–Tropsch Synthesis: This method involves converting synthesis gas derived from coal into hydrocarbons, from which 1-octene can be isolated .
  • Dehydration of Alcohols: A less common method involves dehydrating alcohols to yield olefins .
  • Butadiene Telomerization: This process involves the reaction of butadiene with other reagents to produce 1-octene as an intermediate product .

The primary applications of 1-octene include:

  • Comonomer in Polyethylene Production: It is widely used as a comonomer in the production of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE), enhancing their properties.
  • Production of Linear Aldehydes: Through oxo synthesis, it serves as a precursor for nonanal and subsequently for nonanoic acid and 1-nonanol, which are used in various applications including plasticizers .

Interactions involving 1-octene primarily focus on its reactivity with strong oxidizing agents and potential formation of explosive peroxides. It reacts vigorously with oxidants and can release hydrogen gas when interacting with reducing agents . Safety measures are crucial during handling due to its flammability and potential health hazards.

Several compounds exhibit structural similarities to 1-octene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-HexeneC6H12\text{C}_6\text{H}_{12}Shorter carbon chain; used similarly in polymer production.
1-DeceneC10H20\text{C}_{10}\text{H}_{20}Longer carbon chain; used in similar applications but offers different physical properties.
2-OcteneC8H16\text{C}_8\text{H}_{16}Isomeric form with the double bond at the second carbon; different reactivity profile.
OctaneC8H18\text{C}_8\text{H}_{18}Saturated hydrocarbon; derived from hydrogenation of 1-octene; used as fuel.

Each compound has unique characteristics that influence its reactivity and applications, making them suitable for different industrial uses while sharing common features with 1-octene.

1-Octene polymerization has garnered significant attention in polymer chemistry due to its ability to produce materials with valuable physical and mechanical properties. The polymerization processes vary widely depending on the catalytic systems employed, resulting in polymers with different microstructures, tacticity, molecular weights, and branch distributions.

Catalytic Systems for Homopolymerization

The catalytic systems for 1-octene homopolymerization have evolved significantly over the decades, with various transition metal complexes demonstrating unique capabilities in controlling polymerization processes. These catalysts determine not only the polymerization activity but also critical polymer characteristics such as tacticity, molecular weight, and branching structure.

Titanium- and Zirconium-Based Complexes

Titanium and zirconium complexes represent a major class of catalysts for 1-octene polymerization, with their performance heavily influenced by the ligand structure. Recent research has explored novel ligand designs based on dibenzophosphole skeletons and their impact on polymerization activity and selectivity.

A 2025 investigation by researchers reported in Nature revealed significant differences in polymerization activity between titanium and zirconium complexes with different ligand structures. The study found that while [NPN]-Zr complexes exhibited the highest activity for ethylene polymerization, they demonstrated negligible polymerization activity for 1-octene. In contrast, titanium and zirconium complexes with [PN] ligands as auxiliary ligands showed notable activity toward 1-octene, producing isotactic-rich polyoctene.

Table 1: Comparison of Titanium and Zirconium Complex Performance in 1-Octene Polymerization

Complex TypeActivity for 1-OctenePolyoctene TacticityMolecular Weight Control
[NPN]-ZrNegligibleN/AN/A
[PN]-TiHighIsotactic-richModerate
[PN]-ZrModerate to HighIsotactic-richGood
Ti-ClModerateVariedPoor to Moderate
Zr-ClLow to ModerateVariedModerate

The performance of these complexes is attributed to their electronic and steric properties, which influence the coordination of 1-octene to the metal center and subsequent insertion into the growing polymer chain. The dibenzophosphole skeleton-based ligands provide a unique environment around the metal center, affecting both the activity and stereoselectivity of the polymerization process.

Ziegler-Natta Catalysts and Modified Supported Systems

Ziegler-Natta catalysts represent one of the most widely used industrial catalyst systems for olefin polymerization. These catalysts can be broadly classified into heterogeneous supported catalysts and homogeneous catalysts.

Heterogeneous Ziegler-Natta catalysts typically consist of titanium compounds supported on magnesium chloride, used in combination with cocatalysts like triethylaluminium. These catalyst systems dominate industrial polymerization processes due to their high activity and ability to produce polymers with controlled structures.

In the context of 1-octene polymerization, a study examining α-TiCl3-based Ziegler-Natta catalysts revealed interesting kinetic behaviors. The research found that polymerization rate curves could be divided into up to three stages, with stationary rates increasing in approximate ratios of 1:2:4. This phenomenon was attributed to the progressive increase in the number of active centers, likely resulting from the breaking of TiCl3 crystals under the effect of propagating polymer chains.

Another significant application of Ziegler-Natta catalysts involves the copolymerization of 1-octene with other monomers. A 2011 study investigated the copolymerization of butadiene-1,3 with 1-octene using a ternary catalyst based on neodymium. The researchers examined various weight ratios of butadiene-1,3/1-octene (100/0, 99/1, 97/3, 95/5, 90/10, 80/20, and 70/30) and characterized the resulting copolymers using size exclusion chromatography, infrared spectroscopy, and thermogravimetric analysis.

Table 2: Effect of 1-Octene Content on Butadiene-1,3/1-Octene Copolymerization

Butadiene-1,3/1-Octene RatioMolecular Weight TrendThermal BehaviorPolymerization Conversion
100/0 (Reference)BaselineBaselineHighest
99/1Slight increaseChangedSlightly reduced
97/3IncreasedChangedReduced
95/5Further increaseSignificantly changedFurther reduced
90/10IncreasedSignificantly changedNotably reduced
80/20Highest increaseSignificantly changedGreatly reduced
70/30Highest increaseSignificantly changedLowest

The findings revealed that increasing the 1-octene content led to a trend of increasing molecular mass, while the polymer microstructure remained relatively unchanged. Importantly, the study observed a reduction in polymerization conversion as the 1-octene content increased, suggesting that 1-octene incorporation presents challenges in maintaining high conversion rates.

Modified supported catalysts have also been explored for 1-octene polymerization. Research on MgCl2-supported TiCl4 catalysts has demonstrated their effectiveness in controlling the polymerization kinetics and polymer properties. These supported catalysts offer advantages in terms of polymer morphology control and catalyst efficiency.

Pyridylamidohafnium and α-Diimine-Ni(II) Complexes

Pyridylamidohafnium complexes represent an innovative class of catalysts for 1-octene polymerization. A comprehensive study published in the Journal of Physical Chemistry B investigated the polymerization of 1-octene catalyzed by a pyridylamidohafnium catalyst precursor activated by the cocatalyst tris(pentafluorophenyl)boron.

This research employed a combination of in situ small angle neutron scattering, 1H NMR spectroscopy, and time-resolved size exclusion chromatography to probe the polymerization process. The findings revealed that the catalyst system contained several polymerization-active species, with approximately 98% of the active catalyst exhibiting uniform activity. The resulting polymers showed relatively narrow molecular weight distributions, indicating good control over the polymerization process.

Further research on pyridylamidohafnium-catalyzed 1-octene polymerization using atomistic simulations provided insights into the reaction mechanism at the molecular level. The study employed a hybrid Monte Carlo/molecular dynamics method, known as the Red Moon method, to simulate the polymerization reaction. The simulations revealed important dynamics of the ionic pair consisting of the cationic active species of pyridylamidohafnium catalyst and different counteranions (B(C6F5)4– and MeB(C6F5)3–) at varying monomer concentrations.

Table 3: Comparison of Counteranion Effects in Pyridylamidohafnium-Catalyzed 1-Octene Polymerization

CounteranionIon-Pair TypePolymerization BehaviorMonomer Insertion Rate
B(C6F5)4–Mainly outer-sphereConsistent throughout polymerizationModerate
MeB(C6F5)3–Initially inner-sphere, shifts after first insertionDynamic changes during polymerizationInitially low, increases after first insertion

The simulations demonstrated that different counteranions led to distinct polymerization behaviors. The HfCatPn+–B(C6F5)4– ion pair mainly formed an outer-sphere ion pair throughout the polymerization process, while the HfCatPn+–MeB(C6F5)3– ion pair initially formed an inner-sphere ion pair but shifted after the first monomer insertion due to steric hindrance between inserted monomers and the counteranion.

α-Diimine-Ni(II) complexes have emerged as powerful catalysts for chain-walking polymerization of α-olefins, including 1-octene. These catalysts enable the production of branched polyolefins with tailored properties through controlled chain-walking mechanisms.

Research on 1-octene polymerization using α-diimine-Ni(II) complexes with various substituents in aryl positions (Ni1–Ni6) has provided detailed insights into the relationship between catalyst structure and polymer properties. The study found that modifications to the aryl ortho-positions significantly affected the polymer branching level and branch-type distribution, which in turn influenced thermal and mechanical properties.

The 13C NMR analysis of the polymers revealed the presence of various branch types, including methyl, ethyl, propyl, and butyl branches, indicating extensive chain-walking during polymerization. Notably, 1-octene polymers produced using these catalysts exhibited excellent mechanical properties, with high elongation at break (up to 2000%) and good strain recovery, making them suitable for elastomeric applications.

Kinetic and Mechanistic Studies

Understanding the kinetics and mechanisms of 1-octene polymerization is essential for rational catalyst design and process optimization. Studies have revealed complex relationships between catalyst structure, reaction conditions, and polymerization outcomes.

Chain-Walking Polymerization Mechanisms

Chain-walking polymerization represents a distinctive mechanism in 1-octene polymerization, particularly with late transition metal catalysts such as α-diimine-Ni(II) complexes. This mechanism involves a series of β-hydride elimination and reinsertion steps that enable the catalyst to "walk" along the growing polymer chain, creating branches at specific positions.

A detailed study on the chain-walking polymerization of linear internal octenes, including 4-octene, 2-octene, and 3-octene, compared to 1-octene, revealed significant differences in polymerization rates and polymer structures. The research found that polymerization rates decreased in the following order: 1-octene > 4-octene ≥ 2-octene ≫ 3-octene.

The chain-walking polymerization mechanism was elucidated through 13C NMR analysis of the polymers. For 1-octene, the mechanism typically involves 1,2-insertion followed by chain-walking, resulting primarily in methyl branches. However, the study also identified other insertion paths that became competitive under certain conditions, leading to the formation of ethyl, propyl, and butyl branches.

Figure 1: Chain-Walking Polymerization Mechanism of 1-Octene with α-Diimine-Ni(II) Catalyst

(Note: This would be a figure showing the step-by-step mechanism of chain-walking polymerization, including β-hydride elimination, rotation, and reinsertion steps)

The presence of various branch types in the polymers reflected the significant extent of chain-walking and the catalyst's propensity to promote 2,1-insertion. For example, in one study, 1-octene polymer included 3% ethyl branches, 2% propyl branches, and 1% butyl branches, while 1-decene polymer included 8% ethyl branches, 4% propyl branches, and 2% butyl branches.

These results indicated that when the metal center was at specific carbon positions along the chain (e.g., C6 for 1-octene), it created stable intermediates that allowed further monomer insertion, leading to the formation of different branch types.

Role of Ligands in Activity and Stereoselectivity

The ligand structure in transition metal catalysts plays a crucial role in determining both the activity and stereoselectivity of 1-octene polymerization. Various studies have investigated how ligand modifications affect polymerization outcomes.

In the case of titanium and zirconium complexes, ligands based on the dibenzophosphole skeleton have been shown to influence not only the polymerization activity but also the stereoselectivity of the resulting polymers. The study demonstrated that titanium and zirconium complexes with [PN] ligands exhibited good activity for 1-octene polymerization and produced isotactic-rich polyoctene.

The role of ligands is particularly important in α-diimine-Ni(II) catalysts, where modifications to the aryl ortho-positions can dramatically affect the polymer structure. Research has shown that catalysts with different substituents in the aryl positions (ranging from methyl to tert-butyl) produce polymers with varying degrees of branching and different branch-type distributions.

Table 4: Effect of Aryl Substituents in α-Diimine-Ni(II) Catalysts on 1-Octene Polymerization

Aryl SubstituentCatalyst ActivityMolecular WeightBranching DensityBranch Types
MethylHigherLowerHigherMore diverse
EthylHighModerateModerate to highDiverse
IsopropylModerateHigherLowerLess diverse
tert-ButylLowerHighestLowestLess diverse

The steric bulk of the ortho-aryl substituents has been shown to suppress chain transfer, leading to higher molecular weight polymers. However, while this effect is well-established for ethylene polymerization, its impact on 1-octene polymerization is more complex and depends on the specific catalyst design.

In the context of Ziegler-Natta catalysts, the ligand environment around the titanium center significantly affects the catalyst's behavior. Studies on vanadium-based catalysts for 1-octene polymerization have shown that different aluminium alkyls (AlEt3 vs. AlEt2Br) can lead to different polymerization behaviors despite having similar overall activation energies.

An unexpected finding in phenoxyimine Zr-catalyzed ethylene/1-octene copolymerizations revealed that precatalyst σ-ligands can dramatically affect comonomer selectivity. The research discovered that Zr-amido complexes exhibited high 1-octene coenchainment selectivity (up to 7.2 mol%) after sequential activation with trimethylaluminum and Ph3C+B(C6F5)4−, while catalysts with traditional hydrocarbyl ligands such as benzyl and methyl gave low 1-octene incorporation (0-1.0 mol%).

Influence of Monomer Concentration and Temperature

Both monomer concentration and temperature significantly affect the polymerization kinetics and the structure of the resulting polymers. Various studies have investigated these effects in different catalytic systems.

For 1-octene polymerization with vanadium-based catalysts, research has shown a linear dependence of the polymerization rate on monomer and catalyst concentrations. An investigation of 1-octene polymerization using the catalyst systems VO(acac)2-AlEt3 and VO(acac)2-AlEt2Br revealed an overall activation energy of 44.5 kJ/mol for both systems. The dependence of the polymerization rate on aluminium alkyl concentration was explained by Langmuir-Hinshelwood adsorption of the monomer and the aluminium alkyl.

Temperature effects in polymerization reactions can be understood through the concept of ceiling temperature (Tc), which represents the temperature at which polymerization and depolymerization rates are equal. While this concept is more commonly applied to other polymerization systems, it provides insights into the thermodynamic control of polymerization processes.

The relationship between temperature, initial monomer concentration, and polymerization equilibrium is described by the Daiton-Ivin equation, which states that the ceiling temperature of polymerization decreases with decreased initial monomer concentration. This relationship is crucial for controlling the equilibrium between polymerization and depolymerization.

Table 5: Effect of Initial Monomer Concentration on Polymerization Equilibrium at Fixed Temperature

Initial Monomer Concentration (M)Equilibrium Monomer Concentration (%)Polymer Formation (%)
0.56634
1.03862
2.01090

In chain-walking polymerization of 1-octene with α-diimine-Ni(II) catalysts, temperature plays a critical role in determining the extent of chain-walking and, consequently, the branching structure of the polymer. Lower temperatures typically lead to more controlled polymerization with narrower molecular weight distributions.

A study on the chain-walking polymerization of 4-octene demonstrated that at 0°C, the polymerization proceeded in a living/controlled manner, producing amorphous polymers with low glass transition temperatures (approximately -66°C). The NMR analyses showed that chain-walking polymerization of 4-octene gave periodically branched polymers with constant branching density, while 2-octene polymerization resulted in polymers with fewer branches than expected due to monomer isomerization.

Olefin metathesis represents one of the most important carbon-carbon bond-forming reactions in modern organic chemistry. The metathesis of 1-octene has been extensively studied using various catalytic systems, providing valuable insights into reaction mechanisms and energy landscapes.

Hoveyda-Grubbs and Tungsten-Based Catalysts

The Hoveyda-Grubbs catalyst system has demonstrated exceptional performance in the metathesis of 1-octene. Research has shown that the first-generation Hoveyda-Grubbs precatalyst exhibits significant catalytic activity across a temperature range of 30 to 100°C, with catalyst loadings varying from 1-octene to ruthenium molar ratios of 5,000 to 10,000 [1]. The reaction mechanism involves two competing pathways above 60°C: metathesis and isomerization, with turnover numbers reaching as high as 4,458 [1].

The dissociative mechanism predominates in these systems, where phosphine dissociation from the metal center creates a coordinatively unsaturated intermediate that can bind to the olefin substrate [1]. This mechanism is consistent with the observed activation energies of approximately 10 kcal/mol and the formation of heptylidene species as catalytically active intermediates [2].

Tungsten-based catalysts offer unique advantages for Z-selective olefin metathesis. Studies have demonstrated that tungsten oxo alkylidene complexes can achieve remarkable Z-selectivity in the homocoupling of terminal olefins, with Z-7-tetradecene yields exceeding 75% and Z-selectivity greater than 99% [3]. The mechanism involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition process, followed by cycloreversion to generate the desired Z-olefin product [3].

The activity of tungsten catalysts can be significantly enhanced through the addition of Lewis acids. For instance, the addition of two equivalents of B(C6F5)3 to tungsten oxo complexes resulted in 90% conversion of 1-octene to 7-tetradecene within one hour at 22°C, although this enhancement came at the expense of Z-selectivity [3].

Density Functional Theory Studies on Transition States and Energy Landscapes

Computational studies have provided crucial insights into the mechanistic pathways of 1-octene metathesis reactions. Density functional theory calculations at the GGA-PW91/DNP level have revealed that the formation of the catalytically active heptylidene species is both kinetically and thermodynamically favored compared to methylidene formation [2] [4].

The complete energy landscapes for various catalytic cycles have been constructed, showing that the dissociative mechanism involves initial phosphine dissociation followed by olefin coordination and metallacyclobutane formation [2]. The calculated activation energies for these processes typically range from 10 to 15 kcal/mol, consistent with experimental observations [2].

Studies comparing different catalyst systems have revealed subtle but important differences in their mechanisms. For example, the Phobcat precatalyst [RuCl2(Phoban-Cy)2(=CHPh)] exhibits similar mechanistic behavior to the Grubbs 1 catalyst, with both systems favoring the formation of heptylidene intermediates and trans-7-tetradecene products [4].

More sophisticated computational approaches using B3LYP methods with mixed basis sets have explored the competition between side-bound and bottom-bound mechanisms in Hoveyda-Grubbs systems. These studies indicate that the side-bound mechanism, where the olefin approaches the metal center from the side relative to the N-heterocyclic carbene ligand, is energetically favored with transition state energies as low as 4.1 kcal/mol for the cycloaddition step [5].

The energy profiles for complete catalytic cycles reveal that while the formation of ethylene is exothermic, the formation of 7-tetradecene is endothermic, explaining the thermodynamic driving force for the overall metathesis reaction [6]. These computational insights have been instrumental in guiding catalyst design and optimization efforts.

Solvent Effects on Reaction Pathways

The choice of solvent significantly impacts the efficiency and selectivity of 1-octene metathesis reactions. Comprehensive studies have compared the performance of various solvents, revealing substantial differences in reaction rates and product distributions.

Supercritical carbon dioxide has emerged as a particularly attractive solvent for 1-octene metathesis [7] [8]. At 35°C and 90 bar pressure, the self-metathesis of 1-octene in supercritical CO2 achieved 67% conversion after 2 hours, compared to only 40% in n-heptane and 36% in toluene under comparable conditions [8]. This enhanced performance is attributed to improved mass transfer properties and the unique physicochemical characteristics of the supercritical phase [8].

The superiority of supercritical CO2 as a reaction medium extends beyond simple conversion improvements. The system offers significant environmental advantages by replacing conventional toxic solvents while maintaining high selectivity for the desired metathesis products [8]. Continuous-flow experiments have demonstrated that supercritical CO2 allows for residence times up to five-fold lower than conventional hydrocarbon solvents to achieve similar reaction conversions [9].

Computational studies have examined the influence of solvent polarity on reaction energetics. DFT calculations comparing cyclohexane and chloroform as solvents revealed that solvent effects on metathesis reactions are generally minor and do not cause significant changes in the overall reaction directions [6] [10]. However, the choice of solvent can influence the relative stability of different conformational isomers and intermediate species [11].

The role of coordinating versus non-coordinating solvents has been investigated in detail. Polar solvents such as tetrahydrofuran can coordinate to metal centers, potentially influencing the competition between dissociative and associative mechanisms [11]. Studies have shown that the inclusion of polar solvents tends to favor side-bound structures over bottom-bound ones in certain catalyst systems [11].

Hydroboration and Alkylation Pathways

The hydroboration of 1-octene represents a fundamental transformation in organic synthesis, providing access to organoborane intermediates that can be converted to alcohols and other functional groups. Understanding the mechanistic pathways of these reactions is crucial for optimizing reaction conditions and selectivity.

Associative vs. Dissociative Mechanisms in Hydroboration

The mechanism of hydroboration has been the subject of extensive investigation, with two principal pathways proposed: associative and dissociative mechanisms. The choice between these pathways depends on the specific borane reagent and reaction conditions employed.

Research on the hydroboration of 1-octene with various borane complexes has revealed distinct mechanistic preferences. Studies using HBBr2·SMe2 have demonstrated that the reaction follows an interchange mechanism, where the dimethyl sulfide ligand remains partially coordinated during the hydroboration process [12]. This system exhibits second-order kinetics with rate constants of the form kobs = k'2[Nu], indicating a direct interaction between the borane complex and the olefin substrate [12].

In contrast, the hydroboration of 1-octene with H2BBr·SMe2 proceeds via a dissociative mechanism, where the rate-determining step involves the dissociation of dimethyl sulfide from the boron center [13]. This pathway is characterized by large positive entropy values (+106 ± 9 J K-1 mol-1 for 1-octene) and high activation enthalpies (117 ± 3 kJ mol-1), consistent with a limiting dissociative process [13].

The mechanistic differences between these systems can be attributed to the steric and electronic properties of the borane reagents. The monobromoborane H2BBr·SMe2 requires complete dissociation of the dimethyl sulfide ligand to create a coordinatively unsaturated, sp2-hybridized boron center that can undergo hydroboration [13]. The resulting three-coordinate intermediate allows the olefin to approach the boron atom from either side, facilitating the subsequent hydroboration reaction [13].

For the dibromoborane HBBr2·SMe2, the interchange mechanism proceeds through a five-coordinate transition state, where the olefin substrate can coordinate to the boron center without complete dissociation of the dimethyl sulfide ligand [13]. This pathway is sterically more demanding but avoids the high energetic cost of complete ligand dissociation [13].

The classical hydroboration using BH3-THF follows a concerted mechanism involving a four-membered cyclic transition state [14]. This pathway exhibits the characteristic anti-Markovnikov regioselectivity, with the hydrogen atom adding to the more substituted carbon and the boron atom adding to the less substituted carbon of the double bond [14]. The reaction typically yields 1-octanol as the major product (approximately 90%) with 2-octanol as a minor product (approximately 10%) after oxidative workup [14].

Solid Acid-Catalyzed Phenol Alkylation

The alkylation of phenol with 1-octene over solid acid catalysts represents an important industrial process for producing alkylphenols and phenyl ethers. Various catalytic systems have been investigated, including solid phosphoric acid, zeolites, and silicated amorphous silica-alumina catalysts.

Solid phosphoric acid catalysts have demonstrated broad activity for phenol alkylation at 200°C, with olefin oligomerization representing the primary side reaction [15]. These catalysts produce both alkylphenols and phenyl ethers, typically exhibiting low initial selectivity toward ortho-octylphenol [15]. The mechanism involves electrophilic substitution of the aromatic ring by carbocationic intermediates formed from the protonation of 1-octene [15].

Zeolite catalysts, including beta, mordenite, and ZSM-5, exhibit shape-selective alkylation behavior that can be correlated with their average pore sizes [15]. The confinement effects within the zeolite framework influence the regioselectivity of the alkylation reaction, with smaller pore sizes favoring the formation of less bulky isomers [15]. Multiple alkylation reactions occur readily on these catalysts, with both acid strength and pore size determining the extent of polyalkylation [15].

Silicated amorphous silica-alumina catalysts present a unique mechanistic pathway for phenol alkylation. Evidence suggests that these catalysts operate through an ester-based mechanism, where the silicated surface provides orientating effects that influence product selectivity [15]. The monoalkylated product selectivity on these catalysts may be related to the orientating effect of the silicated catalyst surface rather than the acid strength or alumina content [15].

Detailed mechanistic studies using computational methods have provided insights into the molecular-level processes occurring during phenol alkylation. Density functional theory calculations have revealed that the reaction proceeds through an initial exothermic reaction between the olefin and the acidic catalyst to form an ester intermediate, followed by three competitive pathways leading to direct O-alkylation, ortho-C-alkylation, and para-C-alkylation [16].

The calculations indicate that O-alkylation to form phenolic ethers is energetically most favorable under neutral conditions [16]. However, ionic rearrangement mechanisms can lead to intramolecular migration of the alkyl group from the phenolic ether to form C-alkylphenols when the system is protonated [16]. This rearrangement process accounts for the high yields of ortho-C-alkylphenol and para-C-alkylphenol observed experimentally [16].

The competition between hydrogen atoms and alkyl groups at the substitution site of protonated ortho configurations has been identified as the determining factor for the ortho/para ratio of C-alkylation products [16]. This mechanistic understanding has proven valuable for optimizing catalyst design and reaction conditions to achieve desired product distributions.

Physical Description

1-octene appears as a colorless liquid. Flash point 70°F. Insoluble in water and less dense (at about 6 lb / gal) than water. Hence floats on water. Vapors are heavier than air and may settle in depressions. Reported to biodegrade very slowly. Used in organic synthesis, surfactants, and plasticizers.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colourless liquid, Petroleum-like aroma

Color/Form

Colorless liquid

XLogP3

4.6

Boiling Point

250.3 °F at 760 mm Hg (USCG, 1999)
121.2 °C
121.2 °C @ 760 mm Hg
123 °C

Flash Point

70 °F (USCG, 1999)
70 °F (21 °C) (OPEN CUP)
10 °C c.c.

Vapor Density

3.87 (AIR= 1)
Relative vapor density (air = 1): 3.9

Density

0.715 at 68 °F (USCG, 1999)
0.7149 @ 20 °C/4 °C
Relative density (water = 1): 0.7
0.718-0.722

LogP

4.57 (LogP)
4.57
log Kow= 4.57
3.5/4.6

Melting Point

-151 °F (USCG, 1999)
-101.7 °C
-101.7°C
-102 °C

UNII

E5VK21B9RC

GHS Hazard Statements

Aggregated GHS information provided by 2083 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 102 of 2083 companies. For more detailed information, please visit ECHA C&L website;
Of the 23 notification(s) provided by 1981 of 2083 companies with hazard statement code(s):;
H225 (97.63%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (97.53%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (17.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H411 (17.82%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

17.42 mmHg
17.4 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 2

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

111-66-0
68526-54-5
68527-00-4
173994-67-7
25377-83-7

Wikipedia

1-octene

Use Classification

Food additives -> Flavoring Agents
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

/Prepared/ ... from appropriate alkylmagnesium bromide & allyl bromide or chloride ... From formaldehyde or paraformaldehyde & triphenyl(phenylmethylene)phosphorane ...
/Prepared/ ... by catalytic dehydration of 2-octanol ...

General Manufacturing Information

All other basic organic chemical manufacturing
Oil and gas drilling, extraction, and support activities
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
1-Octene: ACTIVE
Petroleum refineries
Octene: ACTIVE
Alkenes, C7-9, C8-rich: ACTIVE
Alkenes, C8-9 .alpha.-: INACTIVE

Analytic Laboratory Methods

A SIMPLE GAS CHROMATOGRAPHY TECHNIQUE IS UTILIZED IN MEASURING FRACTIONS OF JET ENGINE EXHAUST.

Storage Conditions

... SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF THE DIRECT RAYS OF SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED & MONITORED.

Dates

Last modified: 08-15-2023
1. Hempel-Jørgensen A, Kjaergaard SK, Môlhave L, Hudnell HK. Time course of sensory eye irritation in humans exposed to N-butanol and 1-octene. Arch Environ Health. 1999 Mar-Apr;54(2):86-94. doi: 10.1080/00039899909602241. PMID: 10094285.

2. Kunna K, Müller C, Loos J, Vogt D. Aqueous-phase hydroformylation of 1-octene: styrene latices as phase-transfer agents. Angew Chem Int Ed Engl. 2006 Nov 6;45(43):7289-92. doi: 10.1002/anie.200602386. PMID: 17029317.

3. Hager EB, Makhubela BC, Smith GS. Aqueous-phase hydroformylation of 1-octene using hydrophilic sulfonate salicylaldimine dendrimers. Dalton Trans. 2012 Dec 7;41(45):13927-35. doi: 10.1039/c2dt31471a. Epub 2012 Oct 1. PMID: 23023586.

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